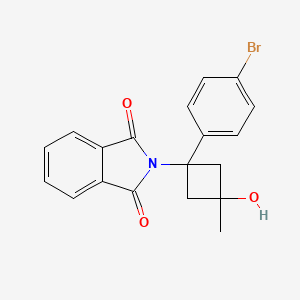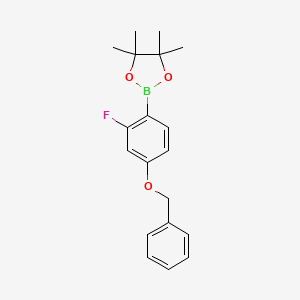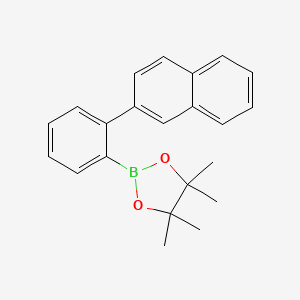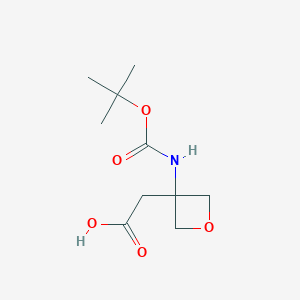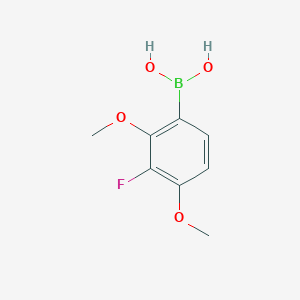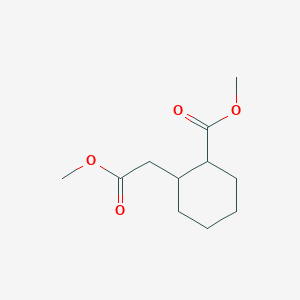
(2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester
描述
(2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester, also known as MCME, is an organic compound that is used in a variety of scientific research applications. MCME is a cyclic ester, meaning it contains an ester group attached to a cyclic structure. This organic compound is commonly used as a reagent in organic synthesis, as a substrate for enzyme assays, and as a biochemical tool for studying the structure and function of proteins. MCME is also used in laboratory experiments for its unique ability to form a stable bond with a variety of different molecules.
科学研究应用
(2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester has a variety of applications in scientific research. It is commonly used as a reagent in organic synthesis, as a substrate for enzyme assays, and as a biochemical tool for studying the structure and function of proteins. (2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester is also used in laboratory experiments for its unique ability to form a stable bond with a variety of different molecules. Additionally, (2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester can be used to study the structure and function of proteins in a variety of conditions, including those found in living cells.
作用机制
The mechanism of action of (2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester is based on its ability to form a stable bond with a variety of different molecules. (2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester can form a covalent bond with proteins, peptides, and nucleic acids. This bond is formed through the formation of a cyclic ester, which is then further stabilized by the formation of hydrogen bonds between the molecules. This bond allows (2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester to interact with a variety of molecules, which can then be used to study the structure and function of proteins.
生化和生理效应
(2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester has been shown to have a variety of biochemical and physiological effects. In laboratory experiments, (2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester has been shown to have an inhibitory effect on the activity of enzymes, as well as a stimulatory effect on the activity of certain proteins. Additionally, (2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester has been shown to bind to certain receptors, which can then be used to study the structure and function of proteins. (2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester has also been shown to have a variety of effects on the immune system, including the ability to modulate the expression of certain genes.
实验室实验的优点和局限性
The use of (2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester in laboratory experiments offers a variety of advantages and limitations. One of the main advantages of using (2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester is its ability to form a stable bond with a variety of different molecules. This bond allows (2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester to interact with a variety of molecules, which can then be used to study the structure and function of proteins. Additionally, (2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester is relatively inexpensive and easy to obtain, making it an attractive option for laboratory experiments.
However, there are also some limitations to using (2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester in laboratory experiments. For example, (2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester can be toxic at high concentrations, making it important to use the appropriate safety measures when handling the compound. Additionally, (2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester can be difficult to remove from a sample after it has been used, making it important to use the appropriate solvents and techniques when removing the compound from a sample.
未来方向
There are a variety of potential future directions for research involving (2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester. One potential direction is to further explore the biochemical and physiological effects of (2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester on proteins and other molecules. Additionally, further research could be conducted to explore the potential therapeutic applications of (2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester, as it has been shown to have a variety of effects on the immune system. Additionally, further research could be conducted to explore the potential use of (2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester as a drug delivery system, as it has the potential to bind to a variety of different molecules. Finally, further research could be conducted to explore the potential use of (2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester as a tool for studying the structure and function of proteins in a variety of different conditions.
属性
IUPAC Name |
methyl 2-(2-methoxy-2-oxoethyl)cyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-14-10(12)7-8-5-3-4-6-9(8)11(13)15-2/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSWZNMTWUTKOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCCCC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




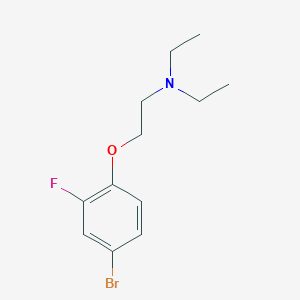
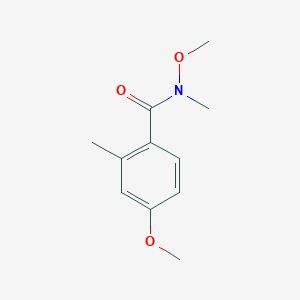
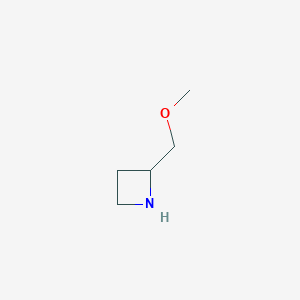
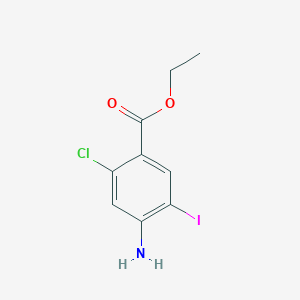
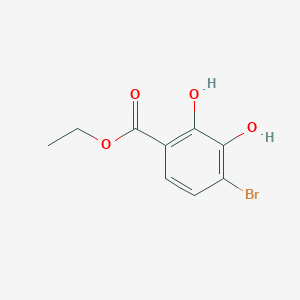
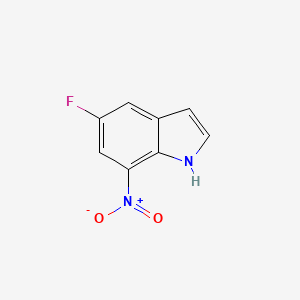
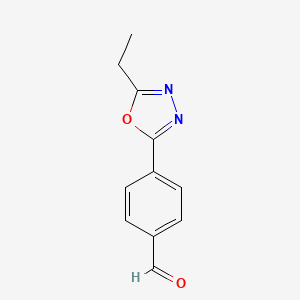
![4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1442440.png)
